molecular formula C16H16O4 B8355464 Ethyl 2-methoxy-5-phenoxybenzoate CAS No. 187396-77-6

Ethyl 2-methoxy-5-phenoxybenzoate

Cat. No. B8355464
M. Wt: 272.29 g/mol
InChI Key: PWQQEAFRXLGLHD-UHFFFAOYSA-N
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Patent
US05739336

Procedure details

A mixture of ethyl 5-iodo-2-methoxybenzoate (4.1 g, 13.4 mmol), sodium phenoxide (1.7-1.8 g, 15 mmol), copper(I) oxide (1.1 g, 7.5 mmol) and dimethylacetamide (approximately 15 mL) was heated 4 hours with stirring at 180° C. The mixture was filtered, diluted with water and extracted with pentane/diethyl ether (7:3, 2× 100 mL). The combined extracts were washed with dilute sodium hydroxide (3×) and water (1×), dried (K2CO3), filtered and concentrated. The residue was dried (P2O5) under vacuum to give crude product (1.17 g) which was combined with crude product (2.4 g) similarly prepared from methyl 5-iodo-2-methoxybenzoate (6 g, 19.6 mmol). The combined crude product was purified by column chromatography eluting with hexane/acetone (96:4) to give ethyl 2-methoxy-5-phenoxybenzoate (2 g, 7.3 mmol), m.p. 52°-52° C.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
1.75 (± 0.05) g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[CH:4][C:5]([O:13][CH3:14])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].[O-:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Na+].IC1C=CC(OC)=C(C=1)C(OC)=O>[Cu-]=O.CC(N(C)C)=O>[CH3:14][O:13][C:5]1[CH:4]=[CH:3][C:2]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:12][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
IC=1C=CC(=C(C(=O)OCC)C1)OC
Name
Quantity
1.75 (± 0.05) g
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[Na+]
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Cu-]=O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
crude product
Quantity
2.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
IC=1C=CC(=C(C(=O)OC)C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring at 180° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane/diethyl ether (7:3, 2× 100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with dilute sodium hydroxide (3×) and water (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residue was dried (P2O5) under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude product (1.17 g) which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with hexane/acetone (96:4)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)OCC)C=C(C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.3 mmol
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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